Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSGUOMZKSFDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645568 | |
| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-58-6 | |
| Record name | Ethyl 3-methoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 7 3 Methoxyphenyl 7 Oxoheptanoate
Established Synthetic Strategies for the Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate Core Structure
The construction of the aryl keto-ester core of this compound can be achieved through several established synthetic pathways. These routes primarily involve forming the carbon-carbon bond between the aromatic ring and the heptanoate (B1214049) chain or creating the ketone functionality at a late stage.
A classic and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. This approach can be adapted to produce this compound. The reaction typically involves the acylation of an activated aromatic ring, such as 3-methoxyanisole, with an appropriate acylating agent. In this case, the acylating agent would be an ethyl ester derivative of a 7-carbon chain acid chloride, such as ethyl 6-(chloroformyl)hexanoate. A Lewis acid catalyst, like aluminum chloride (AlCl₃), is essential to facilitate the electrophilic aromatic substitution.
Alternatively, if the synthesis begins with the carboxylic acid, 7-(3-methoxyphenyl)-7-oxoheptanoic acid, standard esterification methods can be employed to obtain the final ethyl ester. Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. mdpi.com Microwave-assisted esterification has also emerged as a highly efficient method, often reducing reaction times from hours to minutes and improving yields. mdpi.com
Another relevant approach involves the use of Grignard reagents. For instance, the synthesis of a similar intermediate, ethyl 7-chloro-2-oxoheptanoate, has been achieved by reacting a Grignard reagent prepared from 1-bromo-5-chloropentane (B104276) with diethyl oxalate. google.comgoogle.com This strategy could be conceptually adapted, where a suitable organometallic reagent adds to a derivative of 3-methoxybenzoic acid to form the ketone.
The ketone functionality in the 7-oxoheptanoate structure can be introduced through the oxidation of a corresponding secondary alcohol precursor, namely ethyl 7-hydroxy-7-(3-methoxyphenyl)heptanoate. This approach is advantageous when the alcohol intermediate is more readily accessible than the direct precursors for acylation.
A variety of oxidizing agents can be employed for this transformation. Historically, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent have been used. However, due to their toxicity, modern synthetic chemistry often favors milder and more environmentally benign methods. Catalytic oxidation reactions using transition metals and a co-oxidant are common. For example, systems involving catalysts like copper oxide (CuO) in conjunction with an oxidizing agent such as hydrogen peroxide have been shown to be effective for oxidative syntheses in aqueous media. researchgate.netmdpi.com These catalytic methods reduce the need for stoichiometric amounts of toxic heavy metals. researchgate.netmdpi.com
While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied. Multi-component reactions (MCRs), a subset of one-pot reactions, are powerful tools for building molecular diversity. researchgate.net A hypothetical one-pot, multi-component strategy could involve the reaction of 3-methoxyanisole, a precursor to the heptanoate chain, and a coupling agent in a single vessel. The efficiency of such a process is significantly higher than a linear synthesis involving multiple purification steps. organic-chemistry.org The development of one-pot procedures for β-substituted enones using conjugate addition-oxidation strategies highlights the potential for these efficient methods in ketone synthesis. organic-chemistry.org
The table below summarizes the key features of these synthetic strategies.
| Strategy | Key Reagents | Primary Transformation | Advantages | Disadvantages |
| Acid Chloride Route | 3-Methoxyanisole, Ethyl 6-(chloroformyl)hexanoate, AlCl₃ | Friedel-Crafts Acylation | Well-established, generally good yields. | Requires stoichiometric Lewis acid, potential regioselectivity issues. |
| Esterification Route | 7-(3-methoxyphenyl)-7-oxoheptanoic acid, Ethanol, H₂SO₄ | Fischer Esterification | Simple procedure, high conversion. mdpi.com | Requires the pre-synthesis of the carboxylic acid. |
| Oxidative Route | Ethyl 7-hydroxy-7-(3-methoxyphenyl)heptanoate, Oxidizing Agent (e.g., PCC, CuO/H₂O₂) | Alcohol Oxidation | Utilizes readily available alcohol precursors, can be catalytic. researchgate.net | May require harsh reagents or an additional synthetic step to create the alcohol. |
| One-Pot Protocols | Various simple precursors | Multi-step sequence in a single vessel | High efficiency, reduced waste, time-saving. nih.gov | Can be challenging to optimize, potential for side reactions. |
Regioselective and Stereoselective Synthesis of this compound and Related Analogues
Controlling the regioselectivity and stereoselectivity is crucial when synthesizing analogues of this compound, particularly those with chiral centers.
The ketone group in this compound provides a handle for introducing stereochemistry. Asymmetric reduction of this ketone can lead to the formation of a chiral secondary alcohol, ethyl (R)- or (S)-7-hydroxy-7-(3-methoxyphenyl)heptanoate. Achieving high enantioselectivity is a key goal in modern synthesis. electronicsandbooks.com
Biocatalytic methods, using whole microbial cells or purified enzymes, are powerful for the enantioselective reduction of ketones and β-keto esters. electronicsandbooks.comnih.gov For example, dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH), can reduce a wide range of prochiral ketones to enantiopure secondary alcohols with excellent enantiomeric excesses. nih.gov Organocatalysis has also become a prominent tool for asymmetric transformations of β-ketoesters, providing access to chiral molecular skeletons. acs.org Chiral metal complexes and chirally modified hydride reagents are also well-established chemical methods for asymmetric ketone reductions. nih.gov
The table below outlines various approaches to asymmetric reduction.
| Methodology | Catalyst/Reagent Type | Typical Outcome | Key Features |
| Biocatalysis | Dehydrogenases/Reductases (e.g., PEDH) | High enantiomeric excess (ee) for (S)- or (R)-alcohols. nih.gov | Environmentally friendly, highly selective, operates under mild conditions. nih.gov |
| Organocatalysis | Chiral amines, thioureas, phosphoric acids | Enantioselective construction of various chiral units. acs.org | Metal-free, avoids toxic heavy metals. acs.org |
| Metal Catalysis | Chiral Ru, Rh, or Ir complexes | High ee for a broad range of substrates. | High turnover numbers, well-established methods. |
| Chiral Hydride Reagents | Borohydrides modified with chiral ligands | Good to excellent stereoselectivity. electronicsandbooks.com | Stoichiometric use of chiral reagents. |
The choice of catalyst is paramount as it influences not only the reaction rate but also the regioselectivity and stereoselectivity of the synthesis.
In the context of the Acid Chloride Route (Friedel-Crafts acylation), the Lewis acid catalyst (e.g., AlCl₃) determines the position of acylation on the aromatic ring. For a substituted ring like 3-methoxyanisole, the catalyst's nature and reaction conditions can influence the ratio of ortho, meta, and para-acylated products.
In oxidative routes, the catalytic system dictates the efficiency and selectivity of the oxidation. While strong, non-catalytic oxidants can lead to over-oxidation or side reactions, a well-chosen catalytic system, such as CuO combined with silicotungstic acid, can provide high yields of the desired product under milder conditions. mdpi.com
For asymmetric transformations, the catalyst is the source of chirality and directly controls the stereochemical outcome. Chiral tin alkoxides, for instance, have been successfully used for catalytic enantioselective α-cyanation of β-keto esters, yielding optically active products with high efficiency. thieme-connect.com The structure of the chiral ligand or organocatalyst is meticulously designed to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. acs.org The interaction between the catalyst and the substrate is key to achieving high levels of stereocontrol. nih.gov
Derivatization and Functional Group Interconversions of the this compound Scaffold
The scaffold of this compound offers multiple reactive sites, including the ester moiety, the keto group, and the heptanoate chain, making it a versatile precursor for the synthesis of a diverse range of derivatives. Strategic modifications of these functional groups allow for the generation of new chemical entities with potentially altered physical, chemical, and biological properties.
Modification of the Ester Moiety (e.g., Hydrolysis, Transesterification)
The ethyl ester group is a primary site for initial derivatization. Standard organic transformations such as hydrolysis and transesterification can be readily applied to this scaffold.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-(3-methoxyphenyl)-7-oxoheptanoic acid. This transformation is a fundamental step, converting the ester into a functional group that can participate in a wider range of reactions, such as amide bond formation or further reduction to an alcohol. While direct studies on this compound are not prevalent, the hydrolysis of ketoesters is a well-established and high-yielding reaction.
Transesterification: Transesterification allows for the exchange of the ethyl group for other alkyl or aryl groups, thereby modifying the steric and electronic properties of the ester. This reaction is typically catalyzed by acids, bases, or organometallic compounds. Research on the transesterification of β-keto esters is extensive, and while γ-keto esters like the target compound are generally less reactive, these methods are often applicable, sometimes requiring more forcing conditions. nih.gov The reaction likely proceeds via chelation between the carbonyls and a catalyst, or through an acylketene intermediate. nih.gov A variety of catalysts have been shown to be effective for the transesterification of ketoesters, highlighting the versatility of this approach. rsc.orgresearchgate.netorganic-chemistry.org
| Catalyst | Alcohol Type | Conditions | Key Features |
|---|---|---|---|
| Silica Supported Boric Acid | Primary, secondary, allylic, benzylic | Solvent-free | Heterogeneous, efficient, environmentally benign rsc.org |
| Methylboronic Acid | Primary, secondary, tertiary | Molecular sieves | Mild, recoverable catalyst nih.gov |
| Iodine | Various | - | Facile and simple procedure for β-ketoesters organic-chemistry.org |
| Montmorillonite K-10 | Various | - | Reusable, economical, and environmentally friendly researchgate.net |
| Triethylamine (Et3N) | Baylis-Hillman alcohols | Toluene, reflux | Mediates transesterification with specific allylic alcohols lookchem.com |
Reductions and Oxidations of the Keto Group
The ketone functionality is another key site for chemical transformation, with reduction being the most common modification.
Reduction: The keto group can be selectively reduced to a secondary alcohol, yielding Ethyl 7-hydroxy-7-(3-methoxyphenyl)heptanoate. This transformation introduces a new chiral center, opening avenues for asymmetric synthesis. Catalytic hydrogenation is a powerful method for this purpose. Heterogeneous catalysts, such as copper supported on alumina (B75360) (Cu/Al2O3), have been shown to selectively reduce aryl ketones to the corresponding alcohols under mild conditions (e.g., 90 °C, 1 atm H2) without affecting other functional groups like esters. lookchem.com Ruthenium-based nanoparticle catalysts are also highly efficient for the aqueous phase hydrogenation of aryl ketones. rsc.org
Alternatively, chemical hydrides can be employed. Reagents like sodium borohydride (B1222165) (NaBH4) are typically used for the reduction of ketones and aldehydes and are generally compatible with ester groups. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both the ketone and the ester functionalities to the corresponding diol, 7-(3-methoxyphenyl)heptane-1,7-diol. harvard.edu
Oxidation: The ketone is in a relatively high oxidation state. Further oxidation typically involves cleavage of the adjacent carbon-carbon bonds. For instance, copper-catalyzed aerobic oxidation has been used to cleave the C(CO)–C(alkyl) bond of ketones to form esters, a transformation that would fundamentally alter the heptanoate backbone of the target compound. acs.org
Alkylation and Arylation Reactions on the Heptanoate Chain
The aliphatic chain of the heptanoate scaffold provides opportunities for carbon-carbon bond formation, most commonly at the α-positions relative to the two carbonyl groups (C-2 and C-6).
Alkylation: The methylene (B1212753) protons at the C-6 position, alpha to the keto group, can be deprotonated with a suitable base to form an enolate, which can then act as a nucleophile in reactions with alkyl halides to introduce alkyl substituents. Similarly, the protons at the C-2 position, alpha to the ester, can be functionalized. The formation of open-chain γ-ketoesters can be achieved via the alkylation of enamines derived from aldehydes. tandfonline.com While much of the research focuses on the asymmetric α-alkylation of cyclic β-keto esters, the principles of phase-transfer catalysis can be applied to acyclic systems as well. rsc.org
| Position | Methodology | Reagents | Key Features |
|---|---|---|---|
| α- to Keto (C-6) | Enolate Alkylation | Base (e.g., LDA, NaH), Alkyl Halide | Classic method for C-C bond formation. |
| α- to Ester (C-2) | Enolate Alkylation | Base (e.g., LDA), Alkyl Halide | Requires strong, non-nucleophilic base. |
| γ- to Carbonyl | Enamine Alkylation | Aldehyde → Enamine, Alkylating Agent | A route to γ-ketoesters from simpler precursors. tandfonline.com |
| α- to Carbonyl | Phase-Transfer Catalysis | Cinchona derivatives, Halides | Enables asymmetric alkylation of dicarbonyl compounds. rsc.org |
Arylation: Direct arylation of the heptanoate chain is more challenging. Palladium-catalyzed methods have been developed for the γ-C(sp³)–H arylation of ketones, but these often require a transient directing group to achieve regioselectivity. researchgate.net
Diversification through Heterocyclic Ring Formations
The 1,6-dicarbonyl nature of the this compound scaffold (considering the ketone at C-7 and the ester carbonyl at C-1) makes it a suitable precursor for the synthesis of six-membered heterocyclic rings.
Pyridazine (B1198779) Derivatives: The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classical method for forming pyridazine rings. liberty.edu By analogy, the 1,6-keto-ester functionality of the target molecule can react with hydrazine (H₂NNH₂). This condensation reaction would likely proceed via initial attack of hydrazine at the more electrophilic ketone, followed by intramolecular cyclization onto the ester carbonyl to form a six-membered dihydropyridazinone ring system. This provides a direct route to novel heterocyclic structures fused to the heptanoate chain. uminho.ptorganic-chemistry.org
Dihydropyridine (B1217469) Derivatives: The Hantzsch dihydropyridine synthesis is a well-known multicomponent reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine (B1200194) ring. thermofisher.comorganic-chemistry.orgnih.gov As this compound is a γ-ketoester, it is not a direct substrate for the classical Hantzsch synthesis. However, its structural motif could potentially be utilized in modified or related cyclocondensation reactions to access pyridine (B92270) or dihydropyridine cores.
Limitations for Five-Membered Heterocycles: Classic syntheses for five-membered heterocycles often rely on specific dicarbonyl precursors. The Paal-Knorr synthesis, for example, is a powerful method for creating pyrroles, furans, and thiophenes, but it specifically requires a 1,4-dicarbonyl compound. researchgate.netwikipedia.orgorganic-chemistry.org Similarly, pyrazole (B372694) synthesis typically starts from 1,3-dicarbonyl compounds which react with hydrazine. organic-chemistry.org Therefore, the 1,6-dicarbonyl spacing in this compound makes it unsuitable for direct conversion into these five-membered heterocyclic systems via these standard methods.
Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 7 3 Methoxyphenyl 7 Oxoheptanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectral data are summarized in Table 1.
The spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group. These protons would appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm.
The aliphatic chain protons would exhibit characteristic multiplets corresponding to their positions relative to the ester and ketone functional groups. The methylene (B1212753) protons adjacent to the ester's oxygen (O-CH₂) are expected to appear as a quartet around δ 4.1 ppm, coupled to the methyl protons of the ethyl group, which in turn would appear as a triplet around δ 1.2 ppm. The methylene protons alpha to the two carbonyl groups (C=O) would be deshielded and appear further downfield compared to the other methylene groups in the chain.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.52 | d | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~7.35 | s | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~4.12 | q | 2H | -OCH₂CH₃ |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.95 | t | 2H | -COCH₂- |
| ~2.30 | t | 2H | -CH₂COO- |
| ~1.70 | m | 2H | -COCH₂CH₂- |
| ~1.60 | m | 2H | -CH₂CH₂COO- |
| ~1.40 | m | 2H | -CH₂CH₂CH₂- |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Carbon NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted ¹³C NMR spectral data are presented in Table 2.
The spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons of the ketone and the ester, typically around δ 200 ppm and δ 173 ppm, respectively. The aromatic carbons would appear in the range of δ 110-160 ppm. The carbon of the methoxy group would resonate around δ 55 ppm. The aliphatic carbons would be found in the upfield region of the spectrum, with the methylene carbon attached to the ester oxygen appearing around δ 60 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~199.5 | C=O (ketone) |
| ~173.3 | C=O (ester) |
| ~159.9 | Ar-C (C-OCH₃) |
| ~138.2 | Ar-C |
| ~129.6 | Ar-CH |
| ~120.8 | Ar-CH |
| ~119.5 | Ar-CH |
| ~112.4 | Ar-CH |
| ~60.3 | -OCH₂CH₃ |
| ~55.4 | -OCH₃ |
| ~38.5 | -COCH₂- |
| ~34.1 | -CH₂COO- |
| ~28.8 | -CH₂- |
| ~24.5 | -CH₂- |
| ~23.8 | -CH₂- |
| ~14.2 | -OCH₂CH₃ |
Advanced Two-Dimensional NMR Techniques for Connectivity Mapping
To definitively assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of the protons within the heptanoate (B1214049) chain and within the aromatic ring. For instance, the quartet of the ethyl ester's methylene group would show a correlation with the triplet of its methyl group.
HSQC: This experiment would correlate each proton signal with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons. For example, HMBC correlations would be expected from the methylene protons alpha to the ketone to the carbonyl carbon and to the aromatic carbons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₆H₂₂O₄. The exact mass can be calculated as follows:
Calculated Exact Mass: 278.1518 g/mol
This precise mass measurement would confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The analysis of the resulting fragment ions provides valuable information about the compound's structure. The expected fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. This could lead to the formation of a 3-methoxybenzoyl cation (m/z 135) and other related fragments.
McLafferty Rearrangement: For the ester, a McLafferty rearrangement could occur, leading to the loss of a neutral ethene molecule.
Cleavage of the ester group: Loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester functionality are also plausible fragmentation routes.
The fragmentation pattern would provide confirmatory evidence for the presence and location of the methoxy group, the ethyl ester, and the ketone within the molecular structure.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are pivotal in identifying the key structural features of this compound. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule's chromophores.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule possesses two carbonyl groups—an aromatic ketone and an aliphatic ester—as well as an aromatic ring and an ether linkage, each giving rise to characteristic absorption bands.
The most prominent absorption is from the carbonyl (C=O) stretching vibrations. libretexts.org For the aromatic ketone, conjugation with the phenyl ring is expected to lower the stretching frequency to the range of 1685-1690 cm⁻¹. openstax.org The aliphatic ester carbonyl stretch is anticipated to appear at a higher frequency, typically around 1735 cm⁻¹. The presence of the methoxy group (-OCH₃) on the aromatic ring gives rise to a characteristic C-O stretching band. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the heptanoate chain will appear just below this value.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (sp²) |
| ~2950-2850 | C-H Stretch | Aliphatic (sp³) |
| ~1735 | C=O Stretch | Ethyl Ester |
| ~1685 | C=O Stretch | Aromatic Ketone |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1260 & ~1040 | C-O Stretch | Aryl Ether (Methoxy) |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, specifically within its primary chromophore, the 3-methoxybenzoyl group. The absorption of UV light excites electrons from lower to higher energy molecular orbitals.
For this compound, the key chromophore is the methoxy-substituted aromatic ketone. Analogous compounds, such as 2'-methoxyacetophenone, exhibit two main absorption maxima. csic.es A strong absorption band is typically observed around 250 nm, attributed to the π → π* transition of the aromatic system. A weaker band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength, around 310 nm. csic.es The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~250 nm | π → π | 3-Methoxybenzoyl |
| ~310 nm | n → π | 3-Methoxybenzoyl |
Chromatographic Techniques in Analytical and Preparative Research
Chromatographic methods are essential for assessing the purity of this compound and for analyzing its components. High-Performance Liquid Chromatography (HPLC) is ideal for purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is used for analyzing volatile components and providing structural information through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of synthesized this compound. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a UV detector set to one of the compound's absorption maxima (e.g., 254 nm). waters.comauroraprosci.comresearchgate.net
For keto esters, peak shape can sometimes be affected by keto-enol tautomerism. chromforum.org Optimizing the mobile phase pH or the column temperature can help mitigate this effect and achieve sharp, symmetrical peaks for accurate quantification. chromforum.org Chiral HPLC columns can be employed to separate enantiomers if the compound is prepared through an asymmetric synthesis, allowing for the determination of enantiomeric excess.
Table 3: Typical HPLC Parameters for Analysis of Aromatic Keto Esters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying the compound and any volatile impurities. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner.
The fragmentation pattern of this compound is predictable based on its structure. The molecular ion peak (M⁺) would be expected at m/z 278. Key fragmentation pathways include alpha-cleavage adjacent to the ketone and ester functional groups. whitman.edulibretexts.org A prominent fragment would be the 3-methoxybenzoyl cation at m/z 135. Fragmentation of the ethyl heptanoate portion would likely show characteristic ions, such as a peak at m/z 88 resulting from a McLafferty rearrangement of the ethyl ester. nih.govnist.gov
Table 4: Predicted Key Mass Fragments in the GC-MS Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 278 | [C₁₆H₂₂O₄]⁺ | Molecular Ion (M⁺) |
| 249 | [M - C₂H₅]⁺ | Loss of ethyl radical from ester |
| 233 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from ester |
| 135 | [CH₃OC₆H₄CO]⁺ | Alpha-cleavage at the ketone |
| 107 | [CH₃OC₆H₄]⁺ | Loss of CO from the benzoyl fragment |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement of the ester |
| 77 | [C₆H₅]⁺ | Phenyl cation from aromatic ring |
Theoretical and Computational Chemistry Investigations of Ethyl 7 3 Methoxyphenyl 7 Oxoheptanoate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, we can gain insights into the electron distribution, molecular geometry, and reactivity of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used method for calculating the ground-state properties of molecules. For this compound, DFT calculations would be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.
A typical DFT calculation would involve selecting a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. materialsciencejournal.orgresearchgate.net The results of such a calculation would provide key information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.
Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)
| Property | Value |
|---|---|
| Total Energy | -1075.43 Hartrees |
| Dipole Moment | 3.85 Debye |
| C=O Bond Length (Ketone) | 1.22 Å |
| C=O Bond Length (Ester) | 1.21 Å |
These calculated properties are crucial for understanding the molecule's polarity and the nature of its chemical bonds. The dipole moment, for instance, suggests how the molecule might interact with polar solvents and other polar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. researchgate.net
For this compound, FMO analysis would be performed on the optimized geometry obtained from DFT calculations. This analysis would reveal the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.23 |
A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net The visualization of the HOMO and LUMO would likely show the HOMO localized on the methoxy-substituted phenyl ring, indicating its electron-donating nature, while the LUMO might be concentrated around the two carbonyl groups, highlighting their electrophilic character. This information is invaluable for predicting how the molecule will behave in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed view of conformational changes and intermolecular interactions.
For this compound, MD simulations would be performed to understand its conformational flexibility. The long heptanoate (B1214049) chain can adopt numerous conformations, and MD simulations can reveal the most populated and energetically favorable ones in different environments, such as in a vacuum or in a solvent. These simulations can also shed light on how the molecule interacts with other molecules, including solvent molecules or potential biological targets. nih.gov
In Silico Approaches for Predicting Biological Activities and Molecular Docking
In silico methods are computational techniques used to predict the biological activities of chemical compounds. These approaches can save significant time and resources in the early stages of drug discovery. For this compound, various in silico tools could be used to predict its potential pharmacological properties based on its chemical structure.
Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is often used to predict the binding of a small molecule, like this compound, to a protein target. By docking the compound into the active sites of various enzymes or receptors, we can estimate its binding affinity and predict its potential as an inhibitor or activator. mdpi.comphcog.comresearchgate.net
Table 3: Predicted Biological Activities and Docking Scores (Hypothetical Data)
| Target Protein | Predicted Activity | Docking Score (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -8.2 |
| Monoamine Oxidase B (MAO-B) | Neuroprotective | -7.9 |
The docking scores provide a relative measure of binding affinity, with more negative values indicating stronger binding. These predictions can guide experimental studies to validate the compound's biological activities.
Computational Design and Optimization of Synthetic Pathways
Computational chemistry can also play a crucial role in the design and optimization of synthetic routes for chemical compounds. By using computational tools, it is possible to evaluate the feasibility of different reaction pathways, predict reaction outcomes, and identify potential side products.
For the synthesis of this compound, computational methods could be used to explore various synthetic strategies. For example, the reaction energies and activation barriers for different synthetic steps could be calculated using DFT. This would help in identifying the most energetically favorable and, therefore, likely most efficient synthetic route. policyrj.com Machine learning algorithms can also be trained on large datasets of chemical reactions to predict the optimal reaction conditions, such as temperature, solvent, and catalyst, for a given transformation. policyrj.com This computational approach can significantly accelerate the process of developing a robust and efficient synthesis for this compound.
Structure Activity Relationship Sar Studies and Biological Target Engagement of Ethyl 7 3 Methoxyphenyl 7 Oxoheptanoate Analogues
Strategic Design and Synthesis of Analogues for SAR Profiling
Systematic Modifications on the Methoxyphenyl Moiety
The methoxyphenyl group is a common feature in many biologically active compounds, and its substitution pattern can significantly influence activity. SAR studies on various classes of anticancer agents have shown that the position and nature of substituents on a phenyl ring can dictate the interaction with biological targets. For instance, in some combretastatin analogues, the presence and positioning of methoxy (B1213986) groups on the aromatic ring are crucial for their anti-tubulin activity.
A hypothetical SAR study on Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate analogues would involve:
Positional Isomers: Moving the methoxy group from the meta (3-position) to the ortho (2-position) or para (4-position) to assess the impact of its location on activity.
Substitution with Other Groups: Replacing the methoxy group with other electron-donating groups (e.g., hydroxyl, methyl) or electron-withdrawing groups (e.g., halogens, nitro groups) to probe the electronic requirements for activity.
Disubstitution or Polysubstitution: Introducing additional substituents on the phenyl ring to explore potential additive or synergistic effects on biological activity.
Variations within the Heptanoate (B1214049) Chain
The seven-carbon heptanoate chain acts as a linker and its length, rigidity, and composition can affect how the molecule orients itself within a target's binding site. Research on other long-chain fatty acid esters has demonstrated that variations in chain length can modulate anti-proliferative effects.
Key modifications to the heptanoate chain in a theoretical SAR study would include:
Chain Length Variation: Synthesizing analogues with shorter (e.g., pentanoate, hexanoate) or longer (e.g., octanoate, nonanoate) alkyl chains to determine the optimal length for activity.
Introduction of Unsaturation: Incorporating double or triple bonds within the chain to introduce conformational rigidity and explore the effect of planarity.
Branching: Adding alkyl groups to the chain to investigate the influence of steric bulk on biological interactions.
Impact of Ester Group Alterations on Biological Activity
Potential alterations to the ester group would involve:
Varying the Alkyl Group: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl) to assess the influence of size and lipophilicity on cell permeability and activity.
Introducing Functionalized Alcohols: Using alcohols containing other functional groups (e.g., ethers, amines) to explore potential new interactions with the biological target.
Bioisosteric Replacement: Replacing the ester group with other functionalities like amides to evaluate the importance of the ester linkage for activity and to potentially improve metabolic stability.
Evaluation of Anti-proliferative and Cytotoxic Activities in Research Models
The evaluation of novel compounds in relevant cancer cell line models is a critical step in drug discovery. The human lung adenocarcinoma cell line, A549, is a commonly used model to assess the anti-proliferative and cytotoxic potential of new chemical entities.
Assessment in Human Carcinoma Cell Lines (e.g., A549)
While no specific data exists for this compound analogues, studies on other classes of compounds provide a general understanding of how such evaluations are conducted. For instance, various resveratrol long-chain fatty acid esters have been evaluated for their effects on the viability of A549 cells. Similarly, certain combretastatin derivatives with adamantane fragments have shown cytotoxicity against this cell line.
A standard assessment of hypothetical analogues would involve treating A549 cells with a range of concentrations of each compound and measuring cell viability using assays such as the MTT or SRB assay. The results would be used to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. The induction of apoptosis can be investigated through various cellular and molecular techniques. While the specific apoptotic mechanisms for analogues of this compound have not been elucidated, general pathways of apoptosis induction by other methoxyphenyl-containing compounds have been studied. For example, some chalcone derivatives with methoxy substitutions have been shown to induce apoptosis in A549 cells through the activation of caspases.
Investigating the mechanism of apoptosis for any active analogues would typically involve:
Morphological Assessment: Using microscopy to observe characteristic apoptotic changes such as cell shrinkage, membrane blebbing, and chromatin condensation.
Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activation Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.
Western Blot Analysis: Examining the expression levels of key proteins involved in the regulation of apoptosis, such as the Bcl-2 family of proteins (e.g., Bax, Bcl-2) and p53.
Enzyme Inhibition and Receptor Antagonism Studies
Investigations into the bioactivity of analogues related to this compound have spanned several classes of enzymes and receptors critical to cellular signaling and disease progression. The following subsections detail the findings from these targeted studies.
Histone Deacetylase (HDAC) Inhibition Profiles
Histone deacetylases (HDACs) are crucial enzymes in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Quantitative structure-activity relationship (QSAR) studies on various HDAC inhibitors, such as analogues of Trichostatin A (TSA) and Suberanilo Hydroxamic Acid (SAHA), have provided insights into the structural requirements for potent inhibition. These studies indicate that a straight alkyl chain of six single bonds connecting an aromatic moiety to a hydroxamate group can be favorable for activity. researchgate.net The models developed from these studies suggest that the interaction between the inhibitor and the enzyme may be governed by dispersion forces, with the surface tension of the molecule playing a significant role. researchgate.net While specific research on the HDAC inhibition profile of this compound analogues is not extensively documented in the reviewed literature, the general principles of HDAC inhibitor design provide a framework for predicting potential activity.
Androgen Receptor Antagonism and Related Mechanisms
The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. mdpi.com Non-steroidal antiandrogens function by competitively inhibiting the binding of natural androgens, such as testosterone and the more potent dihydrotestosterone (DHT), to the AR. mdpi.comsemanticscholar.org Second-generation antagonists like Enzalutamide exhibit a high affinity for the AR, effectively blocking androgen-receptor interaction, preventing the nuclear translocation of the receptor, and thereby inhibiting receptor-mediated gene transcription. nih.gov Research into novel AR antagonists has led to the synthesis of diverse chemical scaffolds, including hydantoin derivatives. mdpi.com Although direct studies on this compound analogues as AR antagonists are not detailed in the available literature, the established mechanisms of AR antagonism provide a basis for the potential evaluation of this chemical class.
Deoxycytidine Kinase (dCK) Inhibition
Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. nih.govnih.gov This enzyme is a target for the development of new therapeutic agents for malignancies and immune disorders. nih.gov High-throughput screening has led to the identification of novel small-molecule inhibitors of dCK. nih.gov Structural biology studies have revealed that these inhibitors occupy the nucleoside-binding site of the enzyme. nih.govescholarship.org The affinity of these inhibitors can be significantly influenced by minor structural modifications. For instance, variations in the substituent at the 5-position of a thiazole ring in one class of inhibitors were found to dramatically alter binding affinity, with the best binder achieving a potency of 1.5 nM. nih.govescholarship.org This highlights the critical role of specific chemical moieties in determining the potency of dCK inhibitors.
| Compound Class | Modification | Binding Affinity (Kd or IC50) |
|---|---|---|
| Thiazole Carboxylate | Varies at 5-position | >700 nM to 1.5 nM |
Exploration of Activity against Aldo-Keto Reductase Enzymes
The aldo-keto reductase (AKR) superfamily of enzymes, particularly the AKR1C subfamily (AKR1C1-AKR1C4), plays a significant role in the metabolism of steroids and prostaglandins. nih.gov These enzymes regulate the activity of androgens, estrogens, and progesterone, making them attractive targets for drug development in hormone-dependent diseases. nih.gov For example, AKR1C3 is implicated in myeloid leukemia, and its inhibition can promote cell differentiation. nih.gov The development of selective inhibitors is crucial, as different isoforms can have opposing effects; for instance, inhibiting AKR1C3 may be beneficial in prostate cancer, while inhibiting AKR1C1 and AKR1C2 is undesirable. nih.gov Virtual screening and biochemical evaluations have identified various small molecules, such as N-acyl anthranilamides and naphthalene analogues, that exhibit inhibitory activity against AKR1C enzymes, with some showing selectivity for specific isoforms. nih.gov
Table 2: Inhibition Constants (Ki) of Representative Compounds against AKR1C Isoforms Note: This table represents findings for known AKR inhibitors and does not include data for this compound analogues.
| Compound | Target Enzyme | Ki (μM) |
|---|---|---|
| Naphthalene Analogue 9 | AKR1C1 | 19 |
Investigation of Ral GTPases Targeting Potential
Ral GTPases (RalA and RalB) are members of the Ras superfamily of small GTPases and have emerged as critical drivers of oncogenic signaling. They are implicated in the proliferation, survival, and metastasis of various human cancers. The development of compounds that can inhibit Ral GTPase function represents a compelling therapeutic strategy for the treatment and prevention of solid tumors. Research in this area has focused on identifying small molecules that can disrupt the interaction of Ral proteins with their downstream effectors, thereby blocking signaling pathways that contribute to cancer progression. While specific investigations into the targeting of Ral GTPases by this compound analogues have not been found in the reviewed literature, this remains a viable area for future research given the importance of this target.
Antimicrobial and Antibacterial Activity Research
The search for novel antimicrobial agents is a continuous effort to combat the rise of drug-resistant pathogens. Structure-activity relationship studies of various chemical classes are routinely performed to identify new compounds with potent antibacterial activity. For example, research on diarylurea analogues of triclocarban has led to the discovery of compounds with significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These studies demonstrate that modifications to the aryl moieties can lead to compounds with improved minimum inhibitory concentrations (MIC) compared to existing agents. Although specific studies detailing the antimicrobial or antibacterial properties of this compound analogues were not identified in the current search, the general principles of antimicrobial drug discovery suggest that this chemical scaffold could be explored for such activities.
Metabolic Profiling and Biotransformation Pathways of the Compound
Information regarding the metabolic profiling and biotransformation pathways of this compound is not available in the current body of scientific literature. Understanding how a compound is metabolized is crucial for its development as a potential therapeutic agent, yet such studies for this specific molecule have not been reported.
Advanced Research Perspectives and Future Directions for Ethyl 7 3 Methoxyphenyl 7 Oxoheptanoate
Development of Novel Research Tools and Pharmaceutical Leads
The bifunctional nature of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate, containing both a ketone and an ester group, makes it a versatile scaffold for the development of novel research tools. The ketone functionality can serve as a handle for chemical ligation or bioconjugation, allowing for the attachment of fluorescent probes, affinity tags, or solid supports. This would enable its use in chemical biology to study protein-ligand interactions or to isolate and identify its cellular targets.
| Potential Application | Key Structural Feature | Rationale |
| Chemical Probes | Ketone functionality | Allows for conjugation to reporter molecules. |
| Affinity Matrices | Ketone functionality | Enables immobilization on solid supports for target identification. |
| Pharmaceutical Leads | Methoxyphenyl group and heptanoate (B1214049) linker | Provides a scaffold for SAR studies to optimize biological activity. |
Exploration of Undiscovered Biological Pathways and Molecular Interactions
Should derivatives of this compound demonstrate significant biological activity, they could become valuable tools for exploring previously uncharacterized biological pathways. By observing the phenotypic effects of these compounds on cells or organisms, researchers can generate hypotheses about their mechanism of action. Subsequent target deconvolution studies, using techniques such as affinity chromatography with immobilized compound or photo-affinity labeling, could then identify the specific molecular targets.
The identification of a novel protein target for a small molecule like a derivative of this compound can open up entirely new fields of biological inquiry. It could reveal the function of a previously unannotated protein or shed light on a new regulatory mechanism within a known pathway. This, in turn, could provide new therapeutic targets for a range of diseases.
Integration of Cheminformatics and Machine Learning in Compound Discovery
Cheminformatics and machine learning are increasingly powerful tools in the discovery and optimization of new bioactive compounds. nih.govtue.nltum.de In the context of this compound, these computational approaches can be applied in several ways. Virtual screening of large compound libraries could identify molecules with similar structural features that are predicted to have desirable biological activities. Quantitative Structure-Activity Relationship (QSAR) models can be developed as analogues are synthesized and tested, allowing for the prediction of the activity of new, unsynthesized compounds and prioritizing synthetic efforts. tum.de
Machine learning algorithms can also be trained on existing data of keto-esters and their biological activities to predict potential targets for this compound and its derivatives. bioengineer.org Furthermore, generative models can be employed to design novel molecules de novo with optimized properties, such as enhanced potency, improved metabolic stability, or reduced toxicity. tue.nlcam.ac.uk
| Computational Approach | Application to this compound |
| Virtual Screening | Identify commercially available or synthetically accessible analogues with predicted biological activity. |
| QSAR Modeling | Guide the design of new derivatives with improved potency and selectivity. |
| Machine Learning | Predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. |
| Generative Models | Design novel chemical entities based on the core scaffold with optimized pharmaceutical properties. |
Sustainable and Green Chemistry Approaches in Synthetic Development
The principles of green chemistry are essential for the environmentally responsible synthesis of chemical compounds. ucl.ac.ukchemistryviews.orgucl.ac.uk Future synthetic routes to this compound and its analogues should prioritize the use of renewable starting materials, minimize the generation of waste, and employ catalytic methods over stoichiometric reagents.
For instance, the synthesis of aromatic ketones can be achieved using visible-light-induced aerobic C-H oxidation, which uses air as the oxidant and water as a green solvent. chemistryviews.org Another sustainable approach involves the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes, enabled by visible-light photoredox catalysis. nih.gov The development of enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally benign methods for the preparation of this and related compounds.
Collaborative Research Frameworks and Interdisciplinary Studies
The full research potential of a novel chemical entity like this compound can best be realized through collaborative and interdisciplinary efforts. acs.orgindianabiosciences.orguniversiteitleiden.nltandfonline.com A successful research program would involve the expertise of synthetic organic chemists to create a library of analogues, medicinal chemists to guide the design and optimization of compounds, and biologists to perform the biological evaluation and elucidate the mechanism of action.
Furthermore, collaborations with computational chemists and data scientists would be crucial for the integration of cheminformatics and machine learning approaches. digitellinc.com Partnerships between academic research institutions and industrial partners can also be highly beneficial, providing access to specialized screening platforms, resources for preclinical development, and a pathway to potential clinical translation. acs.orguniversiteitleiden.nl Such collaborative frameworks are essential to accelerate the pace of discovery and maximize the potential impact of new chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
